Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate

Catalog No.
S12531099
CAS No.
M.F
C12H12N2O3
M. Wt
232.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoa...

Product Name

Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate

IUPAC Name

ethyl 3-imidazo[1,2-a]pyridin-6-yl-3-oxopropanoate

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)7-10(15)9-3-4-11-13-5-6-14(11)8-9/h3-6,8H,2,7H2,1H3

InChI Key

CVBOKALHQVPXFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CN2C=CN=C2C=C1

Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate is an organic compound with the molecular formula C12_{12}H12_{12}N2_2O3_3 and a molecular weight of approximately 232.23 g/mol. This compound features an imidazo[1,2-a]pyridine moiety, which is a bicyclic structure known for its diverse biological activities. The compound is characterized by the presence of an ethyl ester functional group and a keto group adjacent to the imidazole ring, contributing to its chemical reactivity and potential applications in medicinal chemistry.

Typical of esters and ketones. Key reactions include:

  • Esterification: The formation of ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate from corresponding acids and alcohols.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding acid and alcohol.
  • Condensation Reactions: The keto group may react with nucleophiles, leading to the formation of more complex structures.

Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate exhibits notable biological activities attributable to its imidazo[1,2-a]pyridine core. Research indicates potential pharmacological effects including:

  • Antimicrobial Activity: Compounds with imidazo[1,2-a]pyridine structures often show activity against various bacterial strains.
  • Anticancer Properties: Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • CNS Activity: The imidazole ring is linked to neuroactive properties, suggesting potential use in treating neurological disorders.

The synthesis of Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate can be achieved through several methods:

  • Condensation Reaction:
    • A common method involves the reaction of an appropriate imidazo[1,2-a]pyridine derivative with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
  • Multi-step Synthesis:
    • Starting from simpler pyridine derivatives, one can synthesize the compound through a series of steps involving cyclization and functionalization.
  • One-pot Synthesis:
    • Recent advancements allow for one-pot synthesis methods that streamline the process by combining multiple reagents in a single reaction vessel.

Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate has potential applications in several fields:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting infections or cancer.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Biological Studies: Investigated for its effects on cellular processes and pathways.

Studies on the interactions of Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate with biological targets are essential for understanding its mechanism of action. Interaction studies typically focus on:

  • Binding Affinity: Determining how well the compound binds to specific receptors or enzymes.
  • In vitro Assays: Evaluating its effects on cell viability and proliferation in various cancer cell lines.
  • Drug

Several compounds share structural similarities with Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate, including:

Compound NameMolecular FormulaUnique Features
Ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylateC11_{11}H12_{12}N4_4O2_2Contains a triazole ring
Ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylateC12_{12}H12_{12}N2_2O3_3Features an isoxazole ring
3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrileC10_{10}H7_7N3_3OContains a nitrile group instead of an ester

These compounds highlight the diversity within the imidazo[1,2-a]pyridine family and underscore the unique characteristics of Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate due to its specific functional groups and structural arrangement.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

232.08479225 g/mol

Monoisotopic Mass

232.08479225 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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